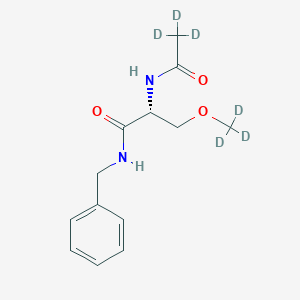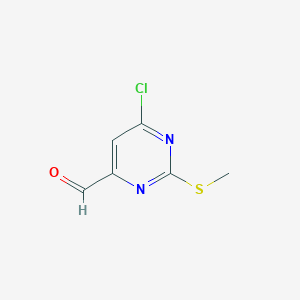
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate reagents under controlled conditions. For example, 4,6-dichloro-2-(methylthio)pyrimidine can react with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group at position 4 can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol or other solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Reduction: 6-Chloro-2-(methylthio)pyrimidine-4-methanol.
Coupling Reactions: Biaryl or heteroaryl compounds.
科学的研究の応用
6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme mechanisms and interactions with nucleic acids.
Industrial Applications: It is employed in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: A precursor in the synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: An intermediate in the synthesis process.
6-Chloro-2-(methylthio)pyrimidine-4-methanol: A reduction product of the aldehyde group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a chloro and methylthio group on the pyrimidine ring, along with an aldehyde functional group, makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C6H5ClN2OS |
|---|---|
分子量 |
188.64 g/mol |
IUPAC名 |
6-chloro-2-methylsulfanylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2OS/c1-11-6-8-4(3-10)2-5(7)9-6/h2-3H,1H3 |
InChIキー |
MTNZXXKXZXJUPY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=N1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
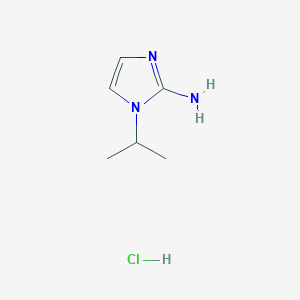
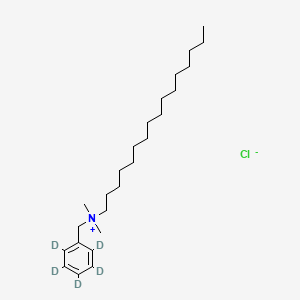
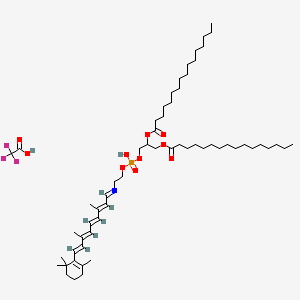
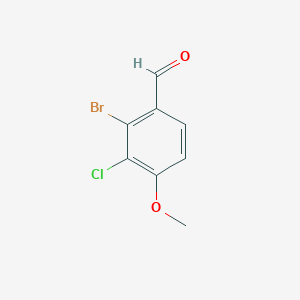

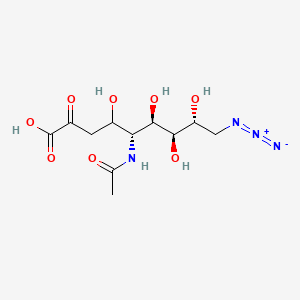
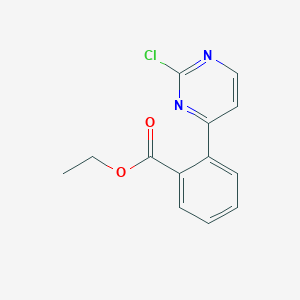
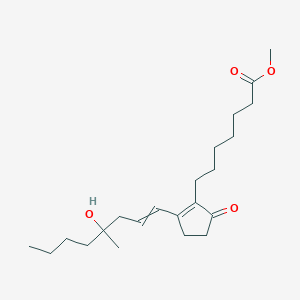

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
